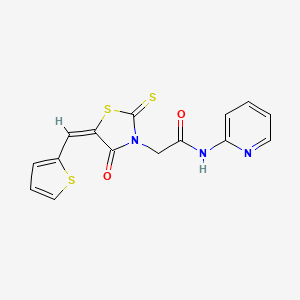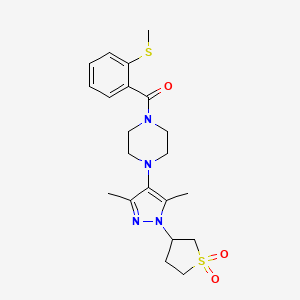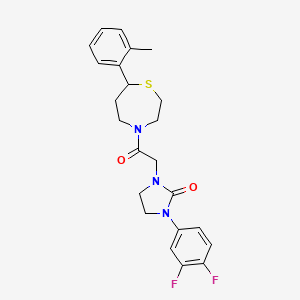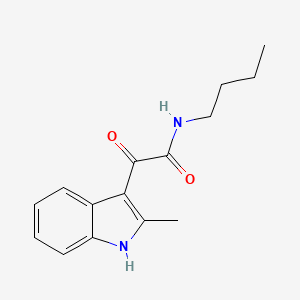![molecular formula C20H22N4O3 B2772634 ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate CAS No. 1375211-63-4](/img/structure/B2772634.png)
ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate involves a multi-step process:
Formation of the pyrazole core: : Start with the cyclization of hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Functionalization of the pyrazole ring: : Use appropriate reagents such as alkyl halides or acylating agents to introduce ethyl, prop-2-yn-1-yl, and pyrrolidine-2-amido groups.
Coupling reactions: : Employ cross-coupling reactions like Suzuki or Sonogashira to attach the phenyl and pyrazole moieties.
Industrial Production Methods
Industrial production often leverages high-yielding and scalable methods such as:
Continuous flow synthesis: : Enhances reaction efficiency and scalability.
Automated synthesis platforms: : Reduces reaction times and increases consistency.
Green chemistry approaches: : Minimizes environmental impact through solvent selection and reaction optimization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate undergoes various chemical reactions:
Oxidation: : Converts to corresponding oxides using reagents like hydrogen peroxide.
Reduction: : Converts to corresponding amines using agents like lithium aluminum hydride.
Substitution: : Halogenation or nitration under suitable conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, catalytic amounts of metal oxides.
Reduction: : Lithium aluminum hydride, palladium on carbon.
Substitution: : Bromine for halogenation, nitric acid for nitration.
Major Products Formed
Oxidation: : Oxidized derivatives with additional oxygen functionalities.
Reduction: : Corresponding amines and reduced nitrogen-containing compounds.
Substitution: : Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: : Used as a building block for creating complex organic molecules.
Biology: : Acts as a probe in biochemical assays to study enzyme activities.
Medicine: : Investigated for potential therapeutic effects in various diseases due to its unique chemical properties.
Industry: : Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular targets: : Binds to specific enzymes or receptors, modulating their activity.
Pathways involved: : Inhibits or activates signaling pathways, affecting cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate stands out due to its unique structural features and reactivity. Similar compounds include:
Phenyl-pyrazole carboxylates: : Differ in their substituent patterns and reactivity.
Pyrrolidine-based pyrazoles: : Share the pyrrolidine moiety but vary in their overall chemical behavior.
Ethyl-pyrazole derivatives: : Exhibit differences in their side chains and functional groups, impacting their applications and mechanisms of action.
Properties
IUPAC Name |
ethyl 1-[3-[[(2S)-1-prop-2-ynylpyrrolidine-2-carbonyl]amino]phenyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-11-23-12-6-9-18(23)19(25)21-15-7-5-8-16(14-15)24-13-10-17(22-24)20(26)27-4-2/h1,5,7-8,10,13-14,18H,4,6,9,11-12H2,2H3,(H,21,25)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEZTBMXKVWJAZ-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)NC(=O)C3CCCN3CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)NC(=O)[C@@H]3CCCN3CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2772552.png)
![{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2772553.png)

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2772555.png)
![N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2772558.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2772562.png)
![2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2772565.png)


![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2772569.png)
![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2772570.png)

![1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2772573.png)
